![molecular formula C26H27N5O4S B2412287 Ethyl-4-(2-((4-Oxo-3-(p-Tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazin-1-carboxylat CAS No. 536704-43-5](/img/structure/B2412287.png)
Ethyl-4-(2-((4-Oxo-3-(p-Tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic chemical compound known for its diverse applications in scientific research The compound is characterized by a complex structure involving an indole ring fused with a pyrimidine ring, functionalized with a piperazine and ethyl ester groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is used as a precursor for the synthesis of novel compounds. Its unique structure allows for various modifications, making it a valuable starting material for the development of new chemical entities.
Biology
The compound is studied for its potential biological activities, including its interactions with proteins and enzymes. It is used in biochemical assays to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine
In medicine, the compound is explored for its pharmacological properties. It shows promise as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology, due to its ability to modulate specific biological pathways.
Industry
Industrially, ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its chemical reactivity allows for the creation of products with tailored properties for specific industrial applications.
Wirkmechanismus
Target of Action
The compound, also known as “ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological pathways due to their diverse biological activities . The compound’s effects on these pathways can lead to downstream effects, potentially contributing to its therapeutic potential.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : The initial step involves the synthesis of 4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indole through a cyclization reaction. This compound is then subjected to thiolation with 2-chloroacetyl chloride to introduce the thioacetyl group.
Route 2: : In a separate reaction, piperazine-1-carboxylic acid ethyl ester is prepared through esterification.
Route 3: : Finally, the two synthesized intermediates are coupled under reflux conditions to yield ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate.
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale by optimizing the reaction conditions for each step. This includes using automated reactors, precise temperature control, and continuous monitoring of the reaction progress to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing functionalities.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, making it suitable for different applications.
Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions are derivatives of the original compound with modified functional groups, which can exhibit enhanced or altered properties suitable for specific research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-((4-oxo-3-(phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate: : This compound has a similar structure but with a phenyl group instead of a p-tolyl group, which may result in different biological activities.
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)methyl)acetyl)piperazine-1-carboxylate:
Uniqueness
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-3-35-26(34)30-14-12-29(13-15-30)21(32)16-36-25-28-22-19-6-4-5-7-20(19)27-23(22)24(33)31(25)18-10-8-17(2)9-11-18/h4-11,27H,3,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRXKWMVXIHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
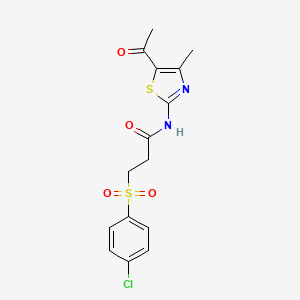
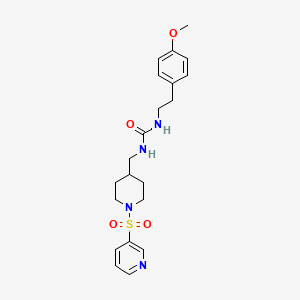
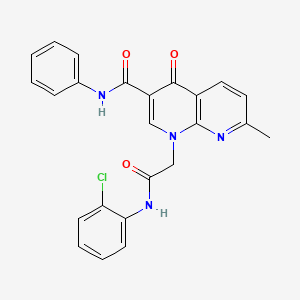
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
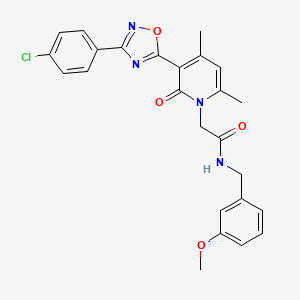
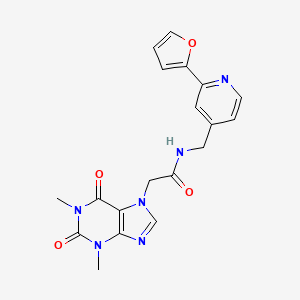
![ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2412215.png)
![3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2412218.png)
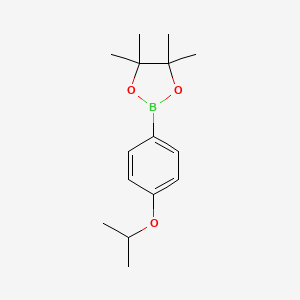
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
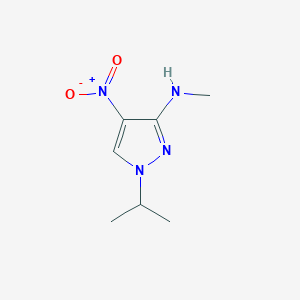
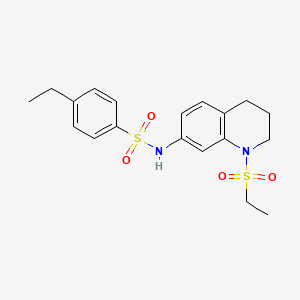
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
